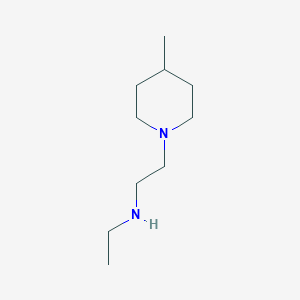

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine

描述

IUPAC Naming and Molecular Properties

The compound’s IUPAC name, N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine , reflects its molecular architecture:

- N-Ethyl : Indicates an ethyl group attached to the amine nitrogen.

- 2-(4-Methylpiperidin-1-yl) : A 4-methylpiperidine moiety connected via the 1-position to the ethanamine chain.

- Ethanamine : A two-carbon chain with a terminal amine.

Key molecular data :

| Property | Value |

|---|---|

| CAS Number | 45791084 |

| Molecular Formula | C₁₀H₂₂N₂ |

| Molecular Weight | 170.31 g/mol (calculated) |

| SMILES Notation | CCNCC1CCC(C)CN1 |

The structure features a six-membered piperidine ring with a methyl group at position 4 and a 2-(ethylamino)ethyl substituent at position 1. This arrangement positions the ethylamine chain in proximity to the methyl-substituted nitrogen, influencing steric and electronic properties.

Structural Elucidation via Spectroscopy and Computational Models

While direct spectroscopic data for this compound is limited in publicly accessible sources, analogous piperidine derivatives provide insights into its structural characteristics:

- ¹H NMR : The ethylamine protons likely resonate as a triplet (δ 2.5–3.0 ppm), while the piperidine protons exhibit multiplet patterns depending on substitution.

- Mass Spectrometry : The molecular ion peak (M⁺) would appear at m/z 170.31, with fragmentation patterns consistent with cleavage of the ethylamine side chain.

Computational models (e.g., DFT calculations) predict that the 4-methyl group induces slight ring puckering, favoring a chair conformation with the methyl group in an equatorial position. This conformation minimizes steric strain between the methyl group and adjacent hydrogens.

属性

IUPAC Name |

N-ethyl-2-(4-methylpiperidin-1-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-3-11-6-9-12-7-4-10(2)5-8-12/h10-11H,3-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEXZRZRCZHVZFM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNCCN1CCC(CC1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672406 | |

| Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915923-35-2 | |

| Record name | N-Ethyl-2-(4-methylpiperidin-1-yl)ethan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine typically involves the alkylation of 4-methylpiperidine with ethylamine. The reaction is carried out under controlled conditions to ensure the desired product is obtained with high purity. The general reaction scheme can be represented as follows:

Starting Materials: 4-methylpiperidine and ethylamine.

Reaction Conditions: The reaction is usually performed in an organic solvent such as ethanol or methanol, with a suitable base like sodium hydroxide or potassium carbonate to facilitate the alkylation process.

Procedure: The 4-methylpiperidine is first dissolved in the solvent, followed by the addition of ethylamine and the base. The reaction mixture is then heated under reflux for several hours to complete the alkylation.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability of the production process.

化学反应分析

Types of Reactions

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride to obtain reduced derivatives.

Substitution: The compound can participate in nucleophilic substitution reactions, where the ethylamine group can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

Oxidation: this compound N-oxide.

Reduction: Reduced derivatives with altered functional groups.

Substitution: Various substituted piperidine derivatives depending on the nucleophile used.

科学研究应用

N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential interactions with biological systems, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs for neurological disorders.

Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

作用机制

The mechanism of action of N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine involves its interaction with specific molecular targets in biological systems. The compound can bind to receptors or enzymes, modulating their activity and leading to various physiological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogs and Key Differences

The following table summarizes critical structural and functional differences between N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine and its analogs:

Analysis of Substituent Effects

Piperidine vs. Piperazine Rings

- Piperidine (single N atom): Enhances lipophilicity and membrane permeability.

- Piperazine (two N atoms): Introduces a second basic nitrogen, increasing polarity and hydrogen-bonding capacity. This structural feature is seen in N-Ethyl-2-piperazin-1-ylethanamine , making it more water-soluble but less blood-brain barrier permeable compared to piperidine analogs .

Alkyl Chain Variations

- Ethyl vs. Methyl on the Amine :

- The ethyl group in This compound increases logP (lipophilicity) by ~0.5 units compared to its methyl analog (CAS: 915924-43-5), favoring interactions with lipid bilayers in drug delivery systems .

- Methyl-substituted analogs exhibit faster metabolic clearance due to reduced steric shielding of the amine group.

Substituents on the Piperidine Ring

- 4-Methyl vs. 4-Isopropylpiperidin-1-yl introduces significant steric bulk, which may reduce conformational flexibility but enhance selectivity for targets requiring rigid binding pockets.

Drug Delivery Systems

- This compound and its analogs are used as cationic lipid components in nanoparticle formulations for mRNA and CRISPR-Cas9 delivery. Ethyl-substituted derivatives demonstrate superior endosomal escape efficiency due to optimal lipophilicity, whereas methyl analogs are less effective .

- Piperazine-based analogs (e.g., N-Ethyl-2-piperazin-1-ylethanamine ) show higher transfection efficiency in hydrophilic environments but lower stability in serum .

Medicinal Chemistry

- N-Ethyl-2-(4-fluorophenoxy)ethanamine (CAS: 915924-17-3) incorporates a fluorinated aromatic ring, enabling π-π stacking interactions with protein targets. This compound is explored for central nervous system (CNS) applications due to its balanced logP (~2.1) and moderate blood-brain barrier penetration .

- Chlorophenyl-substituted analogs (e.g., 2-(4-Chlorophenyl)-N,N-dimethyl-1-(4-methylpiperidin-1-yl)ethanamine ) exhibit enhanced binding affinity for serotonin receptors, highlighting the role of aromatic groups in target engagement .

生物活性

N-Ethyl-2-(4-methylpiperidin-1-YL)ethanamine, a piperidine derivative, has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores its synthesis, biological mechanisms, therapeutic applications, and relevant research findings.

Chemical Structure and Synthesis

This compound is characterized by the molecular formula . The compound is synthesized primarily through the alkylation of 4-methylpiperidine with ethylamine under controlled conditions, typically using organic solvents like ethanol or methanol and a base such as sodium hydroxide.

The biological activity of this compound is largely attributed to its interactions with various receptors and enzymes. It has been shown to modulate neurotransmitter levels by influencing receptor binding and enzyme inhibition, particularly in the context of neurological disorders. The compound may enhance catecholamine levels in synaptic clefts, similar to the mechanisms observed with monoamine oxidase inhibitors (MAOIs) .

1. Neuropharmacological Effects

Research indicates that this compound may exhibit antidepressant properties by acting on serotonin and norepinephrine pathways. Studies suggest that compounds with similar piperidine structures can inhibit serotonin reuptake, thereby increasing synaptic serotonin levels .

2. Anticancer Potential

Recent investigations have highlighted the anticancer potential of piperidine derivatives. This compound has been studied for its cytotoxic effects against various cancer cell lines. For instance, compounds derived from piperidine structures have shown improved apoptosis induction in hypopharyngeal tumor cells compared to standard treatments like bleomycin .

3. Enzyme Inhibition

The compound has demonstrated inhibitory effects on key enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), which are critical in neurodegenerative diseases like Alzheimer's. The ability to inhibit these enzymes suggests a potential role in enhancing cognitive function by increasing acetylcholine levels in the brain .

Comparative Analysis with Similar Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-Methyl-2-(4-methylpiperidin-1-YL)ethanamine | Similar piperidine structure | Potentially similar neuropharmacological effects |

| 2-(1-Methylpiperidin-4-yl)ethanamine | Different substitution pattern | Varies in receptor affinity and enzyme inhibition |

This compound's unique ethyl substitution enhances its reactivity and biological activity compared to its methyl-substituted counterparts, making it a valuable candidate for specific therapeutic applications.

Case Study 1: Antidepressant Properties

A study examined the effects of this compound on depression-like behaviors in animal models. Results indicated that administration led to significant behavioral improvements, correlating with increased levels of norepinephrine and serotonin in the brain .

Case Study 2: Cancer Cell Cytotoxicity

In vitro studies demonstrated that this compound exhibited dose-dependent cytotoxicity against FaDu hypopharyngeal tumor cells. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways, suggesting its potential as an anticancer agent .

常见问题

Q. What are the established synthetic routes for N-Ethyl-2-(4-methylpiperidin-1-yl)ethanamine, and how can purity be ensured?

Methodological Answer: The compound is commonly synthesized via reductive amination of 4-methylpiperidine derivatives. A typical protocol involves:

Reacting 4-methylpiperidine with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) under inert atmosphere .

Purification via column chromatography (silica gel, eluent: chloroform/methanol gradient) or recrystallization (ethanol/water mixture).

Purity validation using HPLC (C18 column, UV detection at 254 nm) and NMR (¹H/¹³C) to confirm absence of byproducts like unreacted piperidine or N-ethylated impurities.

Q. What analytical techniques are critical for characterizing this compound?

Methodological Answer:

- Structural Confirmation :

- Purity Assessment :

- HPLC : Use a C18 column with acetonitrile/water (70:30) mobile phase; retention time ~6.2 min .

- Crystallography : For crystalline derivatives, X-ray diffraction (e.g., SHELX programs) resolves bond angles and stereochemistry .

Advanced Research Questions

Q. How can enantiomeric purity be optimized for chiral derivatives of this compound?

Methodological Answer:

- Chiral Chromatography : Use a Chiralpak® IA column with hexane/isopropanol (90:10) to separate enantiomers. Monitor resolution (Rs > 1.5) .

- Asymmetric Synthesis : Employ chiral catalysts (e.g., BINAP-Ru complexes) during reductive amination to favor R/S configurations.

- Circular Dichroism (CD) : Validate enantiomeric excess (ee > 98%) by comparing CD spectra to known standards .

Q. How to resolve contradictions in reported biological activity data (e.g., receptor binding vs. functional assays)?

Methodological Answer:

Orthogonal Assays :

- Compare radioligand binding (e.g., ³H-labeled competitors) with functional cAMP assays (e.g., luciferase reporters) for GPCR targets .

Structural Analysis :

- Perform molecular docking (AutoDock Vina) to assess binding pose discrepancies.

- Validate via mutagenesis (e.g., alanine scanning of receptor residues) .

Batch Consistency : Ensure compound integrity via LC-MS to rule out degradation artifacts .

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting neuropharmacological applications?

Methodological Answer:

- Core Modifications :

- Introduce substituents at the piperidine 4-position (e.g., halogens, methyl groups) to alter lipophilicity (logP) and blood-brain barrier penetration .

- Replace ethylamine with bulkier groups (e.g., cyclopropyl) to probe steric effects on receptor binding .

- In Vitro/In Vivo Correlation :

- Test analogs in primary neuron cultures (e.g., glutamate-induced excitotoxicity) and rodent neuroprotection models (e.g., Morris water maze) .

Q. How to address conflicting data in solubility or stability studies?

Methodological Answer:

- Solubility Profiling :

- Use shake-flask method (pH 1–10 buffers) with UV quantification. For low solubility (<1 mg/mL), employ co-solvents (e.g., DMSO/PEG 400) .

- Stability Analysis :

- Conduct accelerated stability testing (40°C/75% RH for 4 weeks) with LC-MS monitoring. Hydrolysis at the amine group is common; stabilize via salt formation (e.g., hydrochloride) .

Q. What methodologies are recommended for studying in vivo pharmacokinetics?

Methodological Answer:

- Pharmacokinetic (PK) Profiling :

- Plasma Exposure : Administer IV/PO doses in rodents; collect plasma at 0.5, 2, 6, 24 h. Quantify via LC-MS/MS (LOQ: 1 ng/mL) .

- Brain Penetration : Measure brain/plasma ratio post-mortem; target >0.3 for CNS activity.

- Microdialysis : Monitor extracellular fluid in target brain regions (e.g., striatum) .

Q. How can computational modeling guide crystallographic studies for structural insights?

Methodological Answer:

- Pre-Crystallization Screening : Use PACKMOL to predict solvent/ligand packing in crystal lattices.

- Refinement : Apply SHELXL for high-resolution data (e.g., twinned crystals) with anisotropic displacement parameters .

- Hirshfeld Analysis : Map intermolecular interactions (e.g., H-bonding, π-stacking) from X-ray data to explain packing motifs .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。